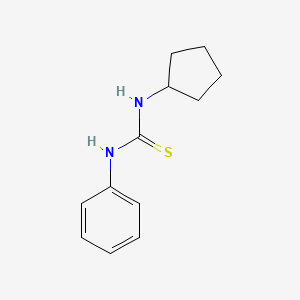

1-Cyclopentyl-3-phenylthiourea

Übersicht

Beschreibung

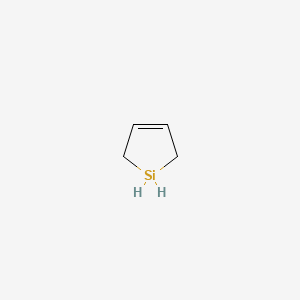

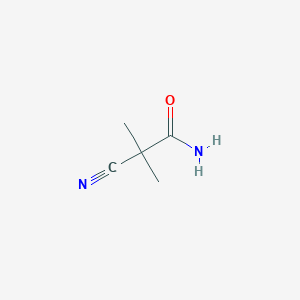

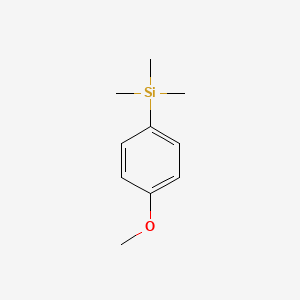

1-Cyclopentyl-3-phenylthiourea is a chemical compound with the molecular formula C12H16N2S . It has a molecular weight of 220.34 g/mol .

Synthesis Analysis

A practical protocol for the synthesis of symmetric thioureas and heterocyclic thiones has been developed. It involves the reaction of amines with phenyl chlorothionoformate in water to afford the symmetrical thioureas or heterocyclic thiones in good to excellent yields .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis

The transesterification reaction of cyclopentyl acetate and methanol is an exothermic reaction at the temperature range from 273.15 to 373.15 K . The optimal reaction condition was a temperature range from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate of 3:1 to 4:1 .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern approach that has revolutionized the preparation of heterocyclic compounds, including those similar to 1-Cyclopentyl-3-phenylthiourea. This eco-friendly method enhances reaction rates, yields, and can influence the regio- and stereoselectivity of cycloadditions, crucial for constructing complex molecular architectures efficiently (Piñeiro & Melo, 2009).

Cytochrome P450 Enzyme Modulation

The modulation of Cytochrome P450 enzymes is significant in drug development and metabolism studies. Understanding the interaction of compounds like this compound with these enzymes can guide the design of drugs with optimized efficacy and safety profiles. Research on CYP3A activity and its implications for dose adaptation highlights the complexity of drug interactions and the potential for personalized medicine (Hohmann, Haefeli, & Mikus, 2016).

Chemical Chaperones in Protein Folding

Compounds with the ability to act as chemical chaperones, such as 4-Phenylbutyric acid, offer insights into the maintenance of proteostasis. This aspect is particularly relevant in the study of diseases related to protein misfolding and aggregation. Understanding how this compound and similar molecules could influence protein folding can lead to therapeutic applications in neurodegenerative diseases and other conditions related to endoplasmic reticulum stress (Kolb et al., 2015).

Cyclometalating Ligands in Light-Emitting Devices

The development of phosphorescent materials using cyclometalating ligands is crucial for the advancement of organic light-emitting diodes (OLEDs) technology. Research in this field can guide the synthesis and application of compounds like this compound in creating efficient, tunable light-emitting materials (Chi & Chou, 2010).

Nutrient Recycling in Cyanobacteria

The understanding of urea transport and catabolism in cyanobacteria provides a foundation for biotechnological applications, including biofuel production and wastewater treatment. This research can inspire studies on how similar compounds to this compound can be utilized in environmental biotechnology to enhance the efficiency of microbial processes (Veaudor, Cassier-Chauvat, & Chauvat, 2019).

Wirkmechanismus

Target of Action

1-Cyclopentyl-3-phenylthiourea is a derivative of thiourea . Thiourea derivatives have been found to inhibit various enzymes, including aldose reductase, α-amylase, and α-glycosidase . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and the conversion of glucose to sorbitol.

Mode of Action

It is known that thiourea derivatives can interact with their target enzymes and inhibit their activity . This interaction likely involves the formation of a complex between the thiourea derivative and the enzyme, which prevents the enzyme from catalyzing its normal reactions.

Biochemical Pathways

The inhibition of enzymes like aldose reductase, α-amylase, and α-glycosidase by this compound can affect several biochemical pathways. For instance, the inhibition of aldose reductase can disrupt the polyol pathway, leading to a reduction in the conversion of glucose to sorbitol . Similarly, the inhibition of α-amylase and α-glycosidase can interfere with the breakdown of complex carbohydrates into simple sugars.

Result of Action

The inhibition of key enzymes by this compound can lead to significant molecular and cellular effects. For example, the inhibition of aldose reductase can prevent the accumulation of sorbitol, which has been linked to complications in diabetes . Similarly, the inhibition of α-amylase and α-glycosidase can slow down the digestion of carbohydrates, which could potentially be beneficial in managing conditions like diabetes.

Biochemische Analyse

Biochemical Properties

1-Cyclopentyl-3-phenylthiourea plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a competitive inhibitor of phenoloxidase, an enzyme involved in the oxidation of phenols . This inhibition is crucial in studying the enzymatic pathways and understanding the regulation of melanin production. The compound interacts with the active site of phenoloxidase, preventing the oxidation of substrates such as DOPA (3,4-dihydroxyphenylalanine), thereby inhibiting melanin synthesis .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting phenoloxidase, it impacts the melanogenesis pathway, leading to reduced melanin production in melanocytes . This inhibition can influence cell signaling pathways related to pigmentation and potentially affect other cellular processes regulated by melanin and its intermediates.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of phenoloxidase, where it acts as a competitive inhibitor . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting the enzymatic reaction. The compound’s structure allows it to fit into the enzyme’s active site, blocking access to the substrates and reducing the enzyme’s activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its inhibitory effects may diminish over extended periods due to potential degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to adaptive cellular responses or changes in enzyme expression levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits phenoloxidase without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on other enzymatic pathways and cellular functions. Threshold effects have been observed, where the compound’s inhibitory action plateaus beyond a certain concentration, indicating a saturation point in enzyme inhibition.

Metabolic Pathways

This compound is involved in metabolic pathways related to melanin synthesis. It interacts with phenoloxidase, an enzyme that catalyzes the oxidation of phenols in the melanogenesis pathway . By inhibiting this enzyme, the compound affects the metabolic flux of melanin production, leading to altered levels of melanin and its intermediates in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . Its distribution within tissues may vary depending on the presence of transporters and the compound’s affinity for different cellular components.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles involved in melanin synthesis . The compound’s activity and function are influenced by its subcellular localization, which may be directed by specific targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in cellular processes and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVDCHOCLAEROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352677 | |

| Record name | 1-cyclopentyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39964-24-4 | |

| Record name | 1-cyclopentyl-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOPENTYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B1595550.png)